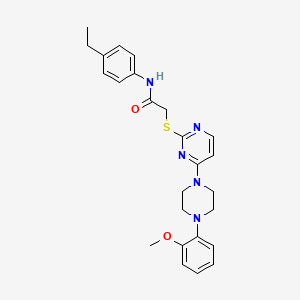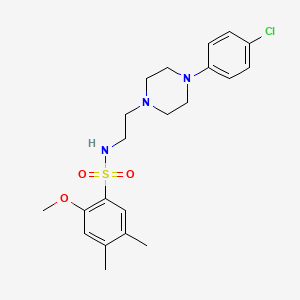
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . The resulting compound has been characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide consists of a piperazine ring linked to an ethyl group, which in turn connects to a methoxybenzene sulfonamide moiety. The chlorine-substituted phenyl group adds specificity to its pharmacological interactions .
Scientific Research Applications
Therapeutic Potential and Synthesis
- Synthesis and Evaluation of Derivatives : Research on compounds with similar structures, such as various benzenesulfonamides and piperazine derivatives, has been directed towards the synthesis and evaluation of their potential as therapeutic agents. These efforts aim to discover compounds with enhanced activity and selectivity for specific receptors or enzymes, demonstrating the importance of structural modifications to optimize therapeutic efficacy (Leopoldo et al., 2002).
Pharmacological Profiles
- Receptor Activity Studies : Compounds structurally related to the one have been studied for their interactions with various receptors, highlighting the critical role of such compounds in understanding receptor binding and activity. For instance, studies on dopamine D(4) receptor ligands emphasize the significance of specific structural features for receptor affinity and selectivity, contributing to the development of targeted therapies for disorders involving dopaminergic signaling (Perrone et al., 2000).
Antimicrobial and Anticancer Activities
- Antimicrobial Properties : Some derivatives have been explored for their antimicrobial activities, with research indicating that specific modifications can enhance their effectiveness against various microorganisms. This line of research underscores the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial agents (Bektaş et al., 2007).
- Anti-Cancer Applications : Additionally, certain benzenesulfonamide derivatives have been investigated for their anti-cancer activities, demonstrating the broad-spectrum potential of these compounds in oncological research. The exploration of their mechanisms of action and therapeutic efficacy highlights the importance of chemical modifications for improving selectivity and reducing toxicity (Keefer, 2010).
properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O3S/c1-16-14-20(28-3)21(15-17(16)2)29(26,27)23-8-9-24-10-12-25(13-11-24)19-6-4-18(22)5-7-19/h4-7,14-15,23H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRLZBKFZFBIJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

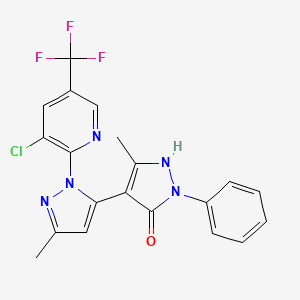
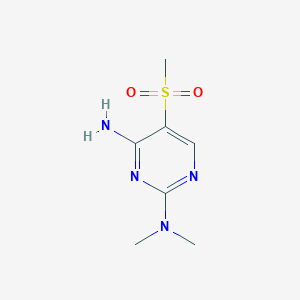
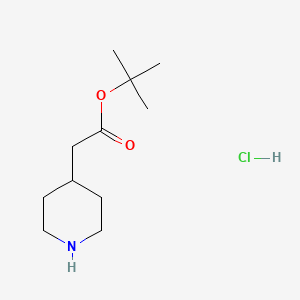
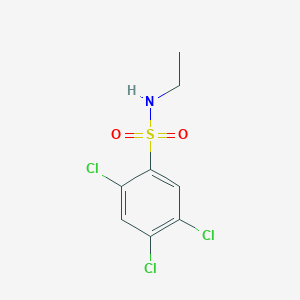
![4-(4-fluorophenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2893037.png)
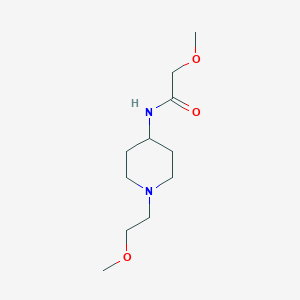
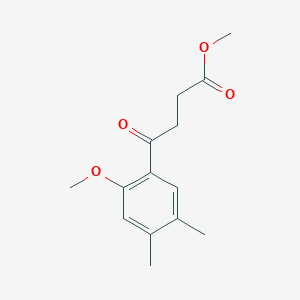

![6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2893042.png)
![4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride](/img/structure/B2893046.png)
![1-[4-(Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2893047.png)
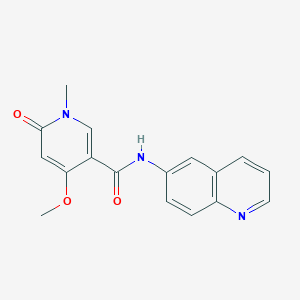
![N-(3-chloro-4-fluorophenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2893049.png)
